23,23-Difluoro-25-hydroxyvitamin D3
Description
Overview of the Vitamin D Endocrine System and its Core Components
The vitamin D endocrine system is a crucial hormonal network that regulates calcium and phosphate homeostasis, essential for bone health and various other physiological processes. nih.gov Its influence extends to cell proliferation and differentiation, as well as immune system modulation. wikipedia.orgfrontiersin.org
Endogenous Pathways of Vitamin D3 Synthesis and Metabolism
Vitamin D3 (cholecalciferol) is primarily synthesized in the skin when 7-dehydrocholesterol reacts to ultraviolet B (UVB) radiation from sunlight. nih.govnih.gov This process involves the breaking of the B ring in the cholesterol precursor to form pre-vitamin D3, which then isomerizes into vitamin D3. nih.gov Alternatively, vitamin D can be obtained from dietary sources, such as fatty fish and fortified foods, which accounts for about 10% of the body's supply. researchgate.netyourhormones.info Whether synthesized in the skin or ingested, vitamin D is a prohormone and requires further metabolic activation to become biologically functional. encyclopedia.pub This activation involves a two-step hydroxylation process that takes place in the liver and kidneys. oup.com
Key Metabolites: 25-Hydroxyvitamin D3 and 1α,25-Dihydroxyvitamin D3
The first step in the activation of vitamin D3 occurs in the liver, where it is converted to 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol. nih.govresearchgate.net This is the major circulating form of vitamin D and is commonly measured in the blood to determine a person's vitamin D status. nih.govlalpathlabs.com However, 25(OH)D3 is not yet the most biologically active form. nih.gov
The second hydroxylation step occurs primarily in the kidneys, where 25(OH)D3 is converted into 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol. nih.govyourhormones.info This molecule is the hormonally active form of vitamin D and is responsible for most of its biological effects. nih.govnih.gov 1,25(OH)2D3 plays a critical role in regulating calcium and phosphorus levels by enhancing their absorption from the intestine and preventing their loss from the kidneys. yourhormones.infolalpathlabs.com
Role of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27B1, CYP24A1) in Vitamin D Metabolism
The metabolic conversion of vitamin D is orchestrated by a series of cytochrome P450 (CYP) enzymes.
CYP2R1: This is the primary enzyme in the liver responsible for the 25-hydroxylation of vitamin D3 to form 25(OH)D3. nih.govnih.govsciepub.com
CYP27B1: Located mainly in the kidneys, this enzyme, also known as 1α-hydroxylase, catalyzes the conversion of 25(OH)D3 to the active hormone 1,25(OH)2D3. nih.govsciepub.comsciepub.com Its activity is tightly regulated by parathyroid hormone, calcium, and phosphate levels. yourhormones.infoencyclopedia.pub
CYP24A1: This enzyme, a 24-hydroxylase, is responsible for the catabolism (breakdown) of both 25(OH)D3 and 1,25(OH)2D3. nih.govsciepub.com It initiates a series of oxidation steps, starting with hydroxylation at the C24 or C23 position, which deactivates the vitamin D metabolites and prepares them for excretion. researchgate.netsciepub.comnih.gov The expression of CYP24A1 is upregulated by 1,25(OH)2D3, creating a negative feedback loop that maintains hormonal balance. frontiersin.org
Vitamin D Receptor (VDR) and its Transcriptional Regulation
The biological actions of 1,25(OH)2D3 are mediated through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. nih.govwikipedia.orgmdpi.com The VDR is expressed in a wide variety of tissues throughout the body, reflecting the broad physiological role of vitamin D. wikipedia.orgmdpi.com
When 1,25(OH)2D3 binds to the VDR, the receptor undergoes a conformational change and forms a heterodimer with the retinoid-X receptor (RXR). wikipedia.orgmdpi.com This VDR-RXR complex then translocates to the cell nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. wikipedia.orgmdpi.comnih.gov This binding initiates the recruitment of co-regulatory protein complexes that modulate the transcription of these genes, ultimately leading to the physiological effects of vitamin D. nih.govnih.govresearchgate.net The VDR can regulate the expression of hundreds of genes, influencing a wide range of cellular processes. mdpi.com
Rationale for Fluorine Atom Introduction in Biologically Active Compounds
The introduction of fluorine atoms into biologically active molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic properties. nih.govnih.gov Fluorine's unique characteristics, such as its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. pharmacyjournal.orgbohrium.comtandfonline.com These modifications can lead to improved metabolic stability, increased binding affinity to target proteins, and altered physicochemical properties like lipophilicity and acidity. pharmacyjournal.orgbohrium.comresearchgate.net
Strategies for Modulating Metabolic Stability
A primary reason for introducing fluorine into drug candidates is to enhance their metabolic stability. nih.govbohrium.comtandfonline.com Many compounds are susceptible to rapid breakdown by metabolic enzymes, particularly cytochrome P450 enzymes, which limits their duration of action. researchgate.net
Fluorine substitution can block these metabolic "soft spots." pharmacyjournal.org By replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom, the strong carbon-fluorine bond can resist enzymatic attack. tandfonline.com This strategy has been successfully employed to prevent hydroxylation at vulnerable positions in a molecule, thereby extending its biological half-life. pharmacyjournal.org In the context of vitamin D, fluorination of the side-chain has been extensively explored because hydroxylation at the C23 or C24 positions by CYP24A1 is a key deactivation pathway. nih.govresearchgate.net The development of 23,23-Difluoro-25-hydroxyvitamin D3 is based on the principle of blocking this oxidative site. researchmap.jp
Research Findings on this compound
Preliminary biological evaluations of this compound have revealed how fluorination at the C23 position impacts its interaction with key components of the vitamin D endocrine system.
| Compound | Resistance to CYP24A1 Metabolism (Relative to 25(OH)D3) | VDR Binding Affinity (Relative to 25(OH)D3) |
|---|---|---|
| 25-hydroxyvitamin D3 | 1x | 1x |
| This compound | ~8x higher resistance | ~12x lower affinity |
Data sourced from a 2022 study on the synthesis and biological assessment of the compound. nih.govmdpi.comnih.gov
The data indicates that while the introduction of fluorine at the C23 position significantly increases the molecule's resistance to breakdown by the CYP24A1 enzyme, it also markedly impairs its ability to bind to the vitamin D receptor (VDR). nih.govmdpi.com
Strategies for Modulating Target Protein Binding Affinity
The binding affinity of vitamin D analogues to target proteins, primarily the vitamin D receptor (VDR) and the vitamin D binding protein (DBP), is a critical determinant of their biological activity. Several strategies involving fluorination have been employed to modulate this affinity:
Altering Molecular Conformation: The introduction of fluorine can alter the conformation of the vitamin D side-chain, which in turn affects how it fits into the ligand-binding pocket of the VDR. nih.gov The stereochemistry of the fluorine substitution can significantly influence the potency of VDR affinity. nih.gov
Modifying Electronic Interactions: Fluorine's high electronegativity can change the electronic landscape of the molecule, influencing interactions with amino acid residues in the binding pocket of the VDR. nih.gov
Blocking Metabolic Pathways: Fluorination at or near sites of metabolic hydroxylation, such as the C23, C24, and C26/27 positions, can block or slow down the catabolism of the analogue by enzymes like CYP24A1. nih.govmdpi.com This increased metabolic stability leads to a longer half-life and prolonged interaction with the VDR.
Historical Context of Side-Chain Fluorinated Vitamin D Analogues
The synthesis of side-chain fluorinated vitamin D analogues has been an active area of research for several decades, driven by the quest for more potent and selective vitamin D compounds. The focus on the side-chain is due to its crucial role in both metabolic deactivation and VDR binding. mdpi.com
One of the most successful early examples of a side-chain fluorinated analogue is Falecalcitriol (26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D3), which has been clinically approved for the treatment of secondary hyperparathyroidism. mdpi.com The success of Falecalcitriol spurred further investigation into the effects of fluorination at other positions on the side-chain.
Early Syntheses and Preliminary Biological Assessments of C23-Fluorinated Analogues
The C23 position of the vitamin D side-chain is a key site for metabolic inactivation by the enzyme CYP24A1. acs.org Therefore, the introduction of fluorine at this position was a logical step in the development of metabolically stable analogues.
The first synthesis of a C23-fluorinated vitamin D3 analogue, this compound, was reported by Kobayashi's group in 1984. acs.orgacs.org Subsequent studies by Ikeda and colleagues in 2000 explored other C23-fluorinated compounds, including (23R)- and (23S)-23,26,26,26,27,27,27-heptafluoro-1α,25-dihydroxyvitamin D3. acs.org
A significant advancement in the synthesis of this compound was the development of a convergent synthetic route. mdpi.comnih.gov This method involves the synthesis of the A-ring and the CD-ring fragments separately, followed by their coupling. A key step in the synthesis of the CD-ring precursor is the introduction of the C23 difluoro unit using N,N-diethylaminosulfur trifluoride (DAST). mdpi.comnih.gov
Preliminary biological evaluations of this compound revealed important characteristics regarding its metabolic stability and receptor binding affinity.
| Biological Parameter | This compound | 25-hydroxyvitamin D3 | Reference |
|---|---|---|---|
| Resistance to CYP24A1 Metabolism | Approximately 8 times higher | Baseline | mdpi.comnih.gov |
| VDR-Binding Affinity | Approximately 12 times lower | Baseline | mdpi.comnih.gov |
| Intestinal Calcium Transport and Bone Calcium Mobilization | 5-10 times less active | Baseline | nih.gov |
These early findings demonstrated that while difluorination at the C23 position significantly enhances resistance to metabolic degradation, it also markedly impairs binding affinity to the human vitamin D receptor. mdpi.com The suppressive effect of C23-fluoro substitution on biological activity was an unexpected finding that highlighted the complexity of structure-activity relationships in vitamin D analogues. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
95826-03-2 |
|---|---|
Molecular Formula |
C27H42F2O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(3Z)-3-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H42F2O2/c1-18-8-11-22(30)15-21(18)10-9-20-7-6-14-26(5)23(12-13-24(20)26)19(2)16-27(28,29)17-25(3,4)31/h9-10,19,22-24,30-31H,1,6-8,11-17H2,2-5H3/b20-9-,21-10- |
InChI Key |
QHPKSIWDAYRSIM-UPVMUGGESA-N |
SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CCC3=C)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyms |
23,23-difluoro-25-hydroxyvitamin D3 23,23-F2-OH-D3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 23,23 Difluoro 25 Hydroxyvitamin D3
Historical Synthetic Approaches to 23,23-Difluoro-25-hydroxyvitamin D3
Early syntheses of this compound and its 1α-hydroxylated counterpart were reported in the mid-1980s. nih.gov These initial methods were foundational, establishing the feasibility of introducing the difluoro moiety into the vitamin D side chain.
Sterol-Based Starting Materials and B-Ring Photochemical Opening
The classical approach to synthesizing vitamin D analogs, including the 23,23-difluoro variant, traditionally begins with a sterol-based starting material. nih.govnih.gov This linear strategy involves modifying the side chain of a pre-existing steroid core, followed by the characteristic photochemical opening of the B-ring to generate the triene system of vitamin D. nih.govacs.org
The process typically starts with a 5,7-diene steroid. nih.gov Irradiation with UV light induces an electrocyclic ring-opening reaction, breaking the C9-C10 bond of the B-ring to form previtamin D. acs.orggoogle.com This is followed by a thermal isomerization, a nih.govnih.gov sigmatropic hydrogen shift, to establish the final triene structure of the vitamin D scaffold. acs.org This photochemical and thermal sequence is a hallmark of many early vitamin D syntheses. acs.org
Introduction of the C23 Difluoro Unit via α-Ketoester Intermediates
A key challenge in the synthesis of this compound is the introduction of the geminal fluorine atoms at the C23 position. A common and effective method involves the use of an α-ketoester intermediate. nih.govnih.gov This intermediate is then treated with a fluorinating agent to install the difluoro unit. nih.gov The α-ketoester provides a reactive site for nucleophilic fluorination.
Convergent Synthetic Strategies for this compound Analogues
More modern and efficient approaches to synthesizing this compound and its derivatives employ convergent strategies. nih.govnih.govacs.org This methodology involves the separate synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled together in a later step. acs.orgmdpi.com This approach offers greater flexibility and efficiency, allowing for the synthesis of a wider variety of analogs by simply changing one of the coupling partners. acs.org
Utilization of Inhoffen-Lythgoe Diol as a CD-Ring Precursor
A cornerstone of many convergent syntheses of vitamin D analogs is the use of the Inhoffen-Lythgoe diol as a starting material for the CD-ring fragment. nih.govnih.govresearchgate.netmdpi.com This diol, which can be obtained from the degradation of vitamin D2, provides a readily available and stereochemically defined precursor to the C and D rings of the vitamin D skeleton. mdpi.comresearchgate.netpnas.org Starting from the Inhoffen-Lythgoe diol, the side chain, including the 23,23-difluoro-25-hydroxy moiety, is constructed. nih.govnih.govresearchgate.netmdpi.com
The synthesis of the 23,23-difluoro-CD-ring moiety from the Inhoffen-Lythgoe diol involves a sequence of reactions. nih.gov The C8 secondary hydroxyl group is selectively protected, and the C22 primary alcohol is oxidized to an aldehyde. nih.gov This aldehyde then undergoes a Horner-Emmons reaction to form a triethylsilyl enol ether, which is subsequently converted to an α-ketoester by selective desilylation. nih.gov
Key Reagents for Difluorination (e.g., N,N-diethylaminosulfur trifluoride (DAST))
The introduction of the two fluorine atoms at the C23 position is a critical step in the synthesis. A widely used and effective reagent for this transformation is N,N-diethylaminosulfur trifluoride (DAST). nih.govnih.govnih.govresearchgate.netmdpi.com DAST is a versatile fluorinating agent capable of converting ketones and α-ketoesters into geminal difluorides. enamine.netwikipedia.org In the synthesis of this compound, DAST is reacted with the α-ketoester intermediate derived from the Inhoffen-Lythgoe diol to construct the C23-difluoro unit. nih.govnih.gov The resulting difluoro methyl ester is then further elaborated to the desired CD-ring fragment. nih.gov
| Reagent | Function |
| N,N-diethylaminosulfur trifluoride (DAST) | Converts α-ketoesters to geminal difluorides. nih.govnih.govenamine.netwikipedia.org |
Stereoselective Synthesis of 23,23-Difluoro-CD-Ring Moieties
Achieving the correct stereochemistry in the side chain is crucial for the biological activity of vitamin D analogs. While the synthesis of the 23,23-difluoro unit itself does not introduce a new chiral center at C23, the stereochemistry of other centers, such as C20 and C24 (in hydroxylated analogs), must be controlled. nih.govmdpi.com Methods like Sharpless asymmetric dihydroxylation have been employed to introduce hydroxyl groups with high stereoselectivity at the C24 position in related analogs. nih.gov The development of stereoselective methods for the synthesis of various fluorinated CD-ring moieties is an active area of research, enabling access to a diverse library of vitamin D analogs with specific stereochemical configurations. researchgate.netnih.gov
Wittig-Horner Coupling Reactions in Analog Synthesis
The Wittig-Horner, or Horner-Wadsworth-Emmons (HWE), reaction is a cornerstone in the convergent synthesis of vitamin D analogs, including those of this compound. researchgate.netwikipedia.org This reaction facilitates the crucial coupling of two major building blocks: an A-ring fragment, typically in the form of a phosphine (B1218219) oxide, and a CD-ring fragment, which is a ketone. usc.es The HWE reaction is a modification of the classic Wittig reaction and involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone. wikipedia.orgnih.gov This method is favored for its ability to produce olefins, specifically the triene system of vitamin D, with high E-selectivity. wikipedia.orgorganic-chemistry.org
The mechanism begins with the deprotonation of the phosphonate (B1237965) to form a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the CD-ring ketone. organic-chemistry.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous washing, to form the C6-C7 double bond, thus coupling the A-ring and CD-side chain fragments. usc.esorganic-chemistry.org This convergent strategy, utilizing the Wittig-Horner coupling, is a key method for constructing the complete vitamin D framework in the synthesis of novel analogs. researchgate.net
Derivatization to Hydroxylated Analogues
The synthesis of 24-hydroxylated analogues of this compound has been achieved through a convergent synthetic route. nih.govnih.gov These compounds are considered potential metabolites of the parent compound, formed by the metabolic enzyme CYP24A1. nih.gov The synthesis involves the preparation of key 23,23-difluoro-24-hydroxy-CD-ring moieties. semanticscholar.org
The process commences with a Weinreb amide, which undergoes a reaction with isopropyl magnesium bromide to yield a ketone. semanticscholar.org Subsequent reduction of this ketone with sodium borohydride (B1222165) (NaBH₄) produces an alcohol. semanticscholar.org Following trifluoromethanesulfonation of the alcohol, an E2 elimination reaction is induced under basic conditions to create a 24,25-olefin. nih.gov A critical step in the synthesis is the stereoselective hydroxylation of this olefin. This is accomplished using Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of the hydroxyl group at the C24 position, leading to the desired (24R)- and (24S)-hydroxy configurations. nih.govmdpi.com After desilylation, the final 8,24,25-trihydroxy-CD-ring fragments are obtained, which are then coupled with an A-ring synthon to yield the target 24-hydroxylated analogues of this compound. nih.gov
Table 1: Key Synthetic Steps for 24-Hydroxylated Analogues
| Step | Reagents/Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | Isopropyl magnesium bromide | Ketone (25) |
| 2 | Sodium borohydride (NaBH₄) | Alcohol (26) |
| 3 | Trifluoromethanesulfonation, Basic conditions | 24,25-Olefin (28) |
| 4 | Sharpless Asymmetric Dihydroxylation | 8,24,25-trihydroxy-CD-rings (10,11) |
| 5 | Wittig-Horner Coupling | 24-hydroxylated analogues (7,8) |
Data sourced from multiple reports describing the synthetic pathway. nih.govsemanticscholar.org
The biologically active form of vitamin D is typically the 1α,25-dihydroxyated metabolite. researchgate.net The conversion of this compound into its corresponding active form, 23,23-Difluoro-1α,25-dihydroxyvitamin D3, is accomplished through enzymatic 1α-hydroxylation. nih.gov This biochemical reaction is catalyzed by the enzyme 25-hydroxyvitamin D3 1α-hydroxylase, also known as CYP27B1. researchgate.netnumberanalytics.com
CYP27B1 is a mitochondrial cytochrome P450 enzyme. researchgate.netnumberanalytics.com Its primary site of expression and activity is in the kidney, specifically within the proximal convoluted tubules. researchgate.netontosight.ai The enzyme facilitates the introduction of a hydroxyl group at the 1α-position of the A-ring of the vitamin D molecule. researchgate.netnumberanalytics.com This hydroxylation is a critical activation step, transforming the circulating form of the vitamin D analog into its hormonally active form, which can then interact with the vitamin D receptor (VDR). usc.esresearchgate.net Research has confirmed the successful enzymatic 1α-hydroxylation of this compound to produce 23,23-Difluoro-1α,25-dihydroxyvitamin D3. nih.gov In one study, it was noted that the resulting 23,23-difluoro-1α,25(OH)₂D₃ was seven times less active in VDR binding than the natural hormone, 1α,25(OH)₂D₃. semanticscholar.org
Table 2: Enzyme and Reaction Details
| Feature | Description |
|---|---|
| Enzyme | 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) |
| Enzyme Type | Mitochondrial Cytochrome P450 |
| Primary Location | Kidney (Proximal Tubules) |
| Substrate | This compound |
| Product | 23,23-Difluoro-1α,25-dihydroxyvitamin D3 |
| Reaction | 1α-hydroxylation |
Information compiled from studies on vitamin D metabolism and analog synthesis. nih.govresearchgate.netnumberanalytics.com
Metabolic Profile and Stability of 23,23 Difluoro 25 Hydroxyvitamin D3
Interaction with Cytochrome P450 24-Hydroxylase (CYP24A1)
The primary enzyme responsible for the catabolism of vitamin D metabolites is Cytochrome P450 24-Hydroxylase (CYP24A1). nih.govfrontiersin.org This enzyme initiates the degradation pathway by hydroxylating vitamin D compounds at either the C-23 or C-24 position. nih.govmdpi.com The introduction of fluorine atoms at the C-23 position in 23,23-Difluoro-25-hydroxyvitamin D3 is a deliberate design strategy to block this critical metabolic site. nih.gov This modification fundamentally alters the compound's interaction with CYP24A1, leading to a significant increase in its metabolic stability.
Quantitative Resistance to CYP24A1-Dependent Metabolism
The fluorination at the C-23 position confers substantial resistance to breakdown by CYP24A1. Preliminary biological evaluations have demonstrated that this compound (also referred to as 23,23-F2-25(OH)D3) exhibits approximately eight times higher resistance to metabolism by human CYP24A1 compared to its natural, non-fluorinated counterpart, 25-hydroxyvitamin D3 (25(OH)D3). nih.govmdpi.com This heightened resistance is a direct consequence of the strong carbon-fluorine bonds that prevent the hydroxylation typically initiated by CYP24A1 at this position. nih.gov
Comparative Metabolic Stability with Non-Fluorinated Counterparts (e.g., 25(OH)D3)
When directly compared, the metabolic profile of this compound is markedly different from that of 25(OH)D3. While 25(OH)D3 is readily metabolized by CYP24A1 into products like 24,25-dihydroxyvitamin D3 and eventually calcitroic acid or 25(OH)D3-26,23-lactone, the C-23 difluoro analog largely resists this pathway. nih.govnih.gov This resistance makes it a much more stable molecule in the presence of catabolic enzymes. As noted, its stability against CYP24A1 is about eightfold higher than that of 25(OH)D3. mdpi.com
Table 1: Comparative Metabolic Resistance to CYP24A1
| Compound | Relative Resistance to CYP24A1 Metabolism | Source |
|---|---|---|
| 25-hydroxyvitamin D3 (25(OH)D3) | Baseline (1x) | mdpi.com |
| This compound | ~8x Higher than 25(OH)D3 | nih.govmdpi.com |
Positional Effects of Fluorination on Metabolic Stability (C22 vs. C23 vs. C24)
The position of fluorine atoms on the vitamin D side-chain significantly influences the compound's metabolic stability. Research comparing fluorinated analogs has revealed distinct effects based on the site of fluorination.
C-23 Fluorination : As discussed, fluorination at the C-23 position effectively blocks a primary site of CYP24A1-mediated hydroxylation, leading to high metabolic resistance. nih.gov Studies on mono-fluorinated C-23 analogs have shown that the stereochemistry is also crucial, with the (23S)-23-fluoro-25-hydroxyvitamin D3 isomer being more resistant to CYP24A1 than its (23R) counterpart. acs.orgnih.gov
C-24 Fluorination : Fluorination at the C-24 position also confers resistance to metabolism. mdpi.com For instance, 24,24-difluoro-25-hydroxyvitamin D3 shows metabolic resistance toward CYP24A1 that is nearly the same as the 23,23-difluoro analog. mdpi.com In mono-fluorinated C-24 analogs, the (24R) isomer is more resistant to CYP24A1 metabolism than the (24S) isomer. mdpi.com
C-22 Fluorination : In contrast, fluorination at the C-22 position appears to have a less pronounced effect on metabolic stability compared to fluorination at the C-23 or C-24 positions. researchgate.netacs.org While 22,22-Difluoro-25(OH)D3 is more stable than its non-fluorinated counterpart, the effect is not as significant as that seen with other positional isomers. acs.org
This demonstrates that side-chain fluorination in vitamin D analogs markedly alters CYP24A1 metabolic stability in a position-dependent manner. researchgate.netacs.org
Identification of Candidate CYP24A1 Main Metabolites of this compound
Despite its high resistance, this compound is not entirely inert. Since the C-23 position is blocked, CYP24A1 is forced to act on other available sites. Research has focused on the synthesis of 24-hydroxylated derivatives of this compound, as these are considered candidates for the main metabolites formed by CYP24A1. nih.govmdpi.comresearchgate.net The catabolic pathway for 25(OH)D3 involves hydroxylation at either C-24 or C-23, so blocking the C-23 pathway would logically divert metabolism toward the C-24 pathway. nih.gov Therefore, compounds such as 23,23-difluoro-24,25-dihydroxyvitamin D3 are the presumed major metabolic products.
Implications of Enhanced Metabolic Stability for Vitamin D Signaling Research
The development of metabolically stable vitamin D analogs like this compound has significant implications for research. By resisting degradation by CYP24A1, these compounds have a longer biological half-life, allowing for a more sustained interaction with the vitamin D receptor (VDR). nih.gov This makes them powerful tools for studying the downstream effects of VDR activation without the complicating factor of rapid catabolism.
Furthermore, these analogs help researchers to dissect the specific roles of different metabolic pathways. nih.gov By selectively blocking one route of metabolism (e.g., C-23 hydroxylation), scientists can investigate the activity and products of alternative pathways, such as C-24 hydroxylation. nih.govmdpi.com This provides a clearer understanding of the complex network of enzymes that regulate vitamin D homeostasis and function. nih.gov The use of such analogs can also help clarify the biological activity of specific metabolites and distinguish the functions of the parent compound from its metabolic byproducts. nih.gov
Molecular Interactions and Receptor Binding Characteristics
Vitamin D Receptor (VDR) Binding Affinity
The VDR is a nuclear receptor that, upon binding to its ligand, modulates the expression of numerous genes. nih.govmdpi.com The affinity of a vitamin D analog for the VDR is a critical determinant of its potential potency.
Studies have been conducted to quantify the binding affinity of 23,23-Difluoro-25-hydroxyvitamin D3 for the human Vitamin D Receptor (hVDR). Preliminary biological evaluations have revealed that this compound (also denoted as 23,23-F₂-25(OH)D₃) exhibits a significantly lower binding affinity for the hVDR compared to its non-fluorinated parent compound, 25-hydroxyvitamin D3 (25(OH)D₃). mdpi.comnih.gov Specifically, the binding affinity of 23,23-F₂-25(OH)D₃ to hVDR is approximately 12 times lower than that of 25(OH)D₃. mdpi.com
When compared to native vitamin D metabolites, this compound demonstrates reduced VDR binding. As established, its affinity is about 12 times lower than that of 25(OH)D₃. mdpi.com
It is also informative to compare it to the hormonally active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). Generally, the affinity of the VDR for 25(OH)D₃ is already 100 to 1,000 times lower than its affinity for 1α,25(OH)₂D₃. nih.gov The 1α-hydroxylated form of the fluorinated compound, 23,23-difluoro-1α,25-dihydroxyvitamin D3, was found to be approximately seven times less active than 1α,25(OH)₂D₃ in binding to the chick intestinal VDR. mdpi.comnih.gov This indicates that the suppressive effect of C23 difluorination on VDR binding persists even after 1α-hydroxylation. nih.gov
The placement of fluorine atoms on the vitamin D side-chain is a critical factor in determining the molecule's biological activity. nih.gov The data clearly indicate that the introduction of two fluorine atoms at the C23 position significantly impairs the binding affinity for the hVDR. mdpi.com This suppressive action on VDR binding is a distinct characteristic of fluorination at this specific location. nih.gov This effect contrasts with fluorination at other positions; for instance, 24,24-difluoro-25-hydroxyvitamin D₃ was reported to have a 1.8-times higher binding affinity for the VDR than 25(OH)D₃, suggesting that the location of the fluorine atoms is key to modulating the interaction with the receptor. mdpi.com
Modulation of VDR-Mediated Gene Expression and Transactivation Activity
Binding of a ligand to the VDR initiates a cascade of events leading to the modulation of gene transcription. nih.govnih.gov The VDR-ligand complex forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D-responsive elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. mdpi.comnih.gov Despite having a reduced affinity for the VDR, some fluorinated vitamin D analogs have been shown to retain a considerable ability to activate gene transcription, sometimes reaching 30-50% of the effect of the natural hormone 1α,25(OH)₂D₃. nih.gov
A primary and well-studied target gene of VDR is the osteocalcin (B1147995) gene. nih.govnih.gov The promoter of the human osteocalcin gene contains a VDRE, and its activation by a VDR ligand leads to enhanced gene expression. nih.gov This process involves the recruitment of coactivator complexes to the promoter region. umassmed.edu Vitamin D compounds exert their effects on osteocalcin gene expression through this VDR-mediated mechanism. nih.govnih.gov Therefore, any transactivation activity of this compound on the osteocalcin promoter would be dependent on its ability to bind and activate the VDR, leading to the subsequent recruitment of transcriptional machinery to the osteocalcin VDRE. umassmed.edu
Interaction with Vitamin D Binding Protein (DBP)
In circulation, vitamin D and its metabolites are transported bound to the Vitamin D Binding Protein (DBP), with a smaller fraction bound to albumin. frontiersin.orgnih.gov DBP is the primary carrier, binding approximately 85% of circulating 25(OH)D₃ and 1α,25(OH)₂D₃. mdpi.com The affinity of an analog for DBP affects its transport, half-life, and availability to target tissues.
Research in rat models indicates that this compound is 5 to 10 times less active than 25(OH)D₃ in binding to the plasma DBP. nih.gov This reduced affinity for the main transport protein is a significant characteristic of this fluorinated compound and points to an unexpected suppressive effect of C23 fluoro-substitution on plasma protein binding. nih.gov
Effects of Fluorination on DBP Binding Properties
The substitution of hydrogen with fluorine atoms at the 23rd carbon position of 25-hydroxyvitamin D3 results in a pronounced decrease in its affinity for the plasma vitamin D-binding protein (DBP) in rats. nih.gov Research indicates that this compound demonstrates a 5 to 10-fold lower activity in binding to this crucial transport protein when compared to its non-fluorinated parent compound, 25-hydroxyvitamin D3. nih.gov
This suppressive effect of C-23 fluorination on plasma protein binding is a significant finding. nih.gov DBP is the primary carrier of vitamin D metabolites in the bloodstream, binding approximately 85% of circulating 25-hydroxyvitamin D3. mdpi.com The affinity of a vitamin D analog for DBP is a critical determinant of its metabolic fate and biological half-life. The reduced binding affinity of this compound suggests a potentially altered pharmacokinetic profile compared to the native hormone.
While the precise mechanisms underlying this reduced affinity have been described as an "unexpected and unexplained suppressive action," it highlights the sensitivity of the DBP binding pocket to structural modifications on the side chain of the vitamin D molecule. nih.gov
In addition to its impact on DBP binding, fluorination at the C-23 position also markedly influences the compound's interaction with the vitamin D receptor (VDR). Preliminary biological evaluations have shown that this compound has approximately 12 times lower binding affinity for the human vitamin D receptor (hVDR) than 25-hydroxyvitamin D3. nih.govnih.govresearchgate.net This suggests that the fluorine atoms at the C-23 position significantly impair the molecule's ability to bind effectively to the VDR, which is a crucial step in mediating the biological effects of vitamin D. nih.govmdpi.com
Interestingly, this contrasts with the effect of fluorination at other positions. For instance, 24,24-difluoro-25-hydroxyvitamin D3 has been reported to exhibit a 1.8-times higher binding affinity for the VDR than 25-hydroxyvitamin D3. mdpi.com This underscores the critical role that the specific location of fluorine atoms plays in modulating the receptor binding characteristics of vitamin D analogs.
The following table summarizes the relative binding affinity of this compound compared to its non-fluorinated counterpart.
| Compound | Relative Binding Affinity for hVDR (compared to 25-hydroxyvitamin D3) |
| 25-hydroxyvitamin D3 | 1 |
| This compound | ~1/12 |
Preclinical Investigations of Biological Activities and Functional Modulation
Influence on Calcium Homeostasis Pathways in Animal Models (Mechanistic Focus)
Studies in animal models, particularly rats, have been crucial in understanding the physiological effects of 23,23-Difluoro-25-hydroxyvitamin D3 on calcium regulation. The introduction of fluorine atoms at the C-23 position significantly alters its biological potency.
Research has demonstrated that this compound is involved in the regulation of intestinal calcium transport, a critical process for maintaining calcium balance in the body. However, its activity in this regard is attenuated compared to 25-hydroxyvitamin D3. Studies in rats have shown that this compound is 5 to 10 times less active than 25-hydroxyvitamin D3 in stimulating the transport of calcium across the intestinal epithelium. nih.gov This suggests that the difluorination at the C-23 position hinders the molecule's ability to effectively promote the absorption of dietary calcium from the gut.
The mechanism of intestinal calcium transport is a complex process involving the active transport of calcium across the intestinal cells. This process is largely regulated by the active form of vitamin D, 1,25-dihydroxyvitamin D3, which is synthesized from 25-hydroxyvitamin D3 in the kidneys. The reduced activity of the fluorinated analogue implies a less efficient conversion to its active form or a reduced ability of its active metabolite to interact with the vitamin D receptor in the intestinal cells.
In addition to its role in intestinal calcium absorption, vitamin D metabolites are key regulators of bone calcium mobilization, the process by which calcium is released from bone tissue into the bloodstream to maintain serum calcium levels. Preclinical studies in rats have revealed that this compound is also less potent in this function compared to 25-hydroxyvitamin D3. nih.gov Specifically, its activity in mobilizing calcium from bone is reduced by a factor of 5 to 10. nih.gov
This reduced potency indicates that the structural modification of difluorination at the C-23 position negatively impacts the signaling pathways that govern bone resorption. The process of bone calcium mobilization is essential for short-term adjustments in blood calcium levels, and the attenuated effect of this analogue suggests a lower risk of inducing hypercalcemia, a condition characterized by abnormally high levels of calcium in the blood, which can be a side effect of potent vitamin D analogues.
The regulation of serum phosphorus is another critical physiological function influenced by vitamin D metabolites. Studies investigating the effects of this compound in rats have shown that it is 5 to 10 times less active than 25-hydroxyvitamin D3 in increasing serum phosphorus levels. nih.gov This finding is consistent with its reduced activity in both intestinal calcium transport and bone calcium mobilization, as these processes are interconnected with phosphorus homeostasis.
Cellular Response and Differentiation Modulation (In Vitro Studies)
Beyond its systemic effects on calcium and phosphorus homeostasis, vitamin D and its analogues are known to play a significant role in regulating cellular proliferation and differentiation. In vitro studies using specific cell lines have provided insights into the cellular mechanisms of action of this compound.
The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the differentiation of myeloid cells. Vitamin D compounds, particularly 1,25-dihydroxyvitamin D3, are potent inducers of differentiation in these cells, causing them to mature into monocytes/macrophages. nih.govnih.gov This has led to interest in vitamin D analogues as potential therapeutic agents for certain types of leukemia.
While direct studies on the HL-60 cell differentiating activity of this compound are not extensively detailed in the provided search results, the activity of its hydroxylated form, 23,23-difluoro-1,25-dihydroxyvitamin D3, has been investigated. This active metabolite is produced from this compound. nih.gov The differentiation-inducing activity of fluorinated vitamin D analogues can be potent. For instance, a related compound, (23R)-24,24-difluoro-1α,23,25-trihydroxyvitamin D3, was found to be six times more potent than 1α,25-dihydroxyvitamin D3 in inducing HL-60 cell differentiation. nih.gov This suggests that fluorination at specific positions can enhance the anti-proliferative and differentiation-inducing properties of vitamin D analogues.
Comparative Biological Activity Profiles with Other Fluorinated Vitamin D Analogues
The biological activity of this compound is placed into a broader context when compared with other fluorinated vitamin D analogues. The position and number of fluorine atoms on the vitamin D molecule can dramatically alter its biological profile.
The 1α-hydroxy derivative of this compound, which is 23,23-difluoro-1α,25-dihydroxyvitamin D3, demonstrates the consequence of this fluorination on receptor binding. It is about one-seventh as active as 1,25-dihydroxyvitamin D3 in binding to the chick intestinal receptor for 1,25-dihydroxyvitamin D3. nih.gov This reduced binding affinity likely contributes to the observed decrease in biological potency for calcium regulation.
In contrast, other fluorinated analogues have been designed to enhance specific biological activities. For instance, as mentioned earlier, (23R)-24,24-difluoro-1α,23,25-trihydroxyvitamin D3 shows significantly increased potency in inducing HL-60 cell differentiation. nih.gov These comparative studies underscore the principle that strategic fluorination can be a powerful tool to modulate the therapeutic properties of vitamin D, either by reducing calcemic effects or by enhancing anti-proliferative and differentiation-inducing activities.
Data Tables
Table 1: Comparative Biological Activity of this compound in Rats
| Biological Activity | Potency Compared to 25-hydroxyvitamin D3 | Reference |
|---|---|---|
| Intestinal Calcium Transport | 5-10 times less active | nih.gov |
| Bone Calcium Mobilization | 5-10 times less active | nih.gov |
Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | 25-hydroxyvitamin D3 | | 1,25-dihydroxyvitamin D3 | | 23,23-difluoro-1,25-dihydroxyvitamin D3 | | (23R)-24,24-difluoro-1α,23,25-trihydroxyvitamin D3 | | 24,24-Difluoro-25-hydroxyvitamin D3 | | 1α,25-dihydroxyvitamin D3 |
Structure Activity Relationship Sar Insights for C23 Difluorination
Role of C23 Difluorination in Modulating Metabolic Fate
The primary deactivation of 25-hydroxyvitamin D3 (25(OH)D3) is orchestrated by the enzyme CYP24A1, which hydroxylates the side chain at the C23 or C24 positions, initiating a cascade of oxidative steps. nih.govsemanticscholar.org The introduction of two fluorine atoms at the C23 position serves as a metabolic block, hindering this degradation pathway. nih.gov
Research has demonstrated that 23,23-difluoro-25-hydroxyvitamin D3 (23,23-F2-25(OH)D3) exhibits significantly increased resistance to metabolism by human CYP24A1. nih.govmdpi.comnih.gov Preliminary biological evaluations have shown that this compound is approximately eight times more resistant to CYP24A1-mediated metabolism compared to its non-fluorinated counterpart, 25(OH)D3. nih.govmdpi.comnih.govresearchgate.net This enhanced metabolic stability is a key factor in prolonging the biological half-life of the vitamin D analog. nih.govsemanticscholar.orgnih.gov The fluorination at the C23 position effectively shields the molecule from the metabolic machinery that would otherwise inactivate it. nih.gov
Significance of C23 Difluorination in Determining VDR Binding Characteristics
While C23 difluorination confers metabolic stability, it comes at the cost of reduced binding affinity for the vitamin D receptor (VDR). nih.govmdpi.comnih.gov The VDR is a nuclear receptor that mediates the genomic actions of the active form of vitamin D. nih.gov The binding of a vitamin D analog to the VDR is a crucial step in initiating its biological response. researchgate.netnih.gov
Studies have consistently shown that the presence of two fluorine atoms at the C23 position markedly impairs the binding affinity to the human VDR. nih.govmdpi.com In fact, 23,23-F2-25(OH)D3 has been found to have an approximately 12 times lower binding affinity for the VDR than 25(OH)D3. nih.govmdpi.comnih.govresearchgate.net Similarly, its 1α-hydroxylated form, 23,23-difluoro-1α,25-dihydroxyvitamin D3, is about one-seventh as active as 1,25-dihydroxyvitamin D3 in binding to the chick intestinal receptor. nih.gov This suppressive action on VDR binding is an unexpected and significant consequence of C23 difluorination. nih.gov
Table 1: VDR Binding Affinity and Metabolic Resistance
| Compound | Relative VDR Binding Affinity (Compared to 25(OH)D3) | Metabolic Resistance to CYP24A1 (Compared to 25(OH)D3) |
|---|---|---|
| 25-hydroxyvitamin D3 (25(OH)D3) | 1 | 1 |
| This compound (23,23-F2-25(OH)D3) | ~1/12 nih.govmdpi.comnih.govresearchgate.net | ~8 times higher nih.govmdpi.comnih.govresearchgate.net |
| 24,24-Difluoro-25-hydroxyvitamin D3 | 1.8 times higher nih.govmdpi.com | Nearly the same as 23,23-F2-25(OH)D3 nih.govsemanticscholar.orgmdpi.com |
Stereochemical Influences on Biological Activity of Fluorinated Analogues
The stereochemistry at the C23 position in monofluorinated analogs significantly impacts their biological properties. Kinetic studies on the metabolism of (23S)-23-fluoro-25-hydroxyvitamin D3 and its (23R) isomer revealed that the stereochemistry at the C23-F position markedly affects their resistance to human CYP24A1. Specifically, the (23S) isomer was found to be more resistant to CYP24A1-dependent metabolism than its (23R) counterpart. acs.org This highlights the importance of the spatial arrangement of the fluorine atom in influencing the interaction with metabolic enzymes.
Comparison with Other Side-Chain Fluorination Positions (e.g., C22, C24, C26, C27)
Fluorination at different positions on the vitamin D side chain elicits varied effects on metabolic stability and VDR binding.
C22 Fluorination: Fluorination at the C22 position has been shown to have little effect on metabolic stability when compared to C23 or C24 fluoro-analogs. researchgate.netacs.orgresearchgate.net Generally, the osteocalcin (B1147995) promoter transactivation activity, a measure of biological response, tends to decrease in the order of C24-fluoro, C23-fluoro, and then C22-fluoro analogues. researchgate.netresearchgate.net
C24 Fluorination: In contrast to C23 difluorination, difluorination at the C24 position results in an analog, 24,24-difluoro-25-hydroxyvitamin D3, that exhibits a 1.8-times higher binding affinity for the VDR than 25(OH)D3. nih.govmdpi.com Despite this enhanced binding, its metabolic resistance to CYP24A1 is nearly the same as that of 23,23-F2-25(OH)D3. nih.govsemanticscholar.orgmdpi.com This demonstrates that the position of the fluorine atoms is a critical determinant of VDR interaction. nih.govmdpi.com
C26/C27 Fluorination: Hexafluorination at the C26 and C27 positions, as seen in 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3, can markedly enhance the biological activity of vitamin D analogs, making them about 10 times as potent as 1,25-dihydroxyvitamin D3 in certain cellular assays. nih.gov This enhanced potency is observed despite a lower binding affinity for the chick intestinal VDR, suggesting that other factors, such as interactions with the VDR in specific cell types, may play a role. nih.gov
Table 2: Comparison of Side-Chain Fluorination Effects
| Fluorination Position | Effect on VDR Binding Affinity | Effect on Metabolic Stability (CYP24A1) |
|---|---|---|
| C22 | Generally lower than C23 and C24 analogs researchgate.netresearchgate.net | Little effect compared to C23 and C24 analogs researchgate.netacs.orgresearchgate.net |
| C23 (Difluoro) | Significantly decreased nih.govmdpi.comnih.gov | Significantly increased nih.govmdpi.comnih.gov |
| C24 (Difluoro) | Increased nih.govmdpi.com | Significantly increased nih.govsemanticscholar.orgmdpi.com |
Advanced Methodologies in Research on 23,23 Difluoro 25 Hydroxyvitamin D3
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural confirmation and analysis of novel synthetic compounds like 23,23-Difluoro-25-hydroxyvitamin D3.
X-ray Crystallography for Stereochemistry Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure and stereochemistry of molecules. rsc.org In the context of this compound research, this technique has been applied to its hydroxylated metabolites to establish the precise spatial arrangement of atoms, including the stereochemistry at newly formed chiral centers. nih.govsemanticscholar.org For example, the stereochemistry at the C24 position of a 24-hydroxylated metabolite of this compound was definitively determined by X-ray crystallography, providing crucial insights into the metabolic pathway. researchgate.netnih.govsemanticscholar.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the characterization of this compound and its precursors, IR spectra are recorded to confirm the presence of key functional groups such as hydroxyl (-OH) and carbon-fluorine (C-F) bonds. mdpi.comnih.govmdpi.com The characteristic vibrational frequencies associated with these groups provide evidence for the successful synthesis and purity of the compound. mdpi.comnih.govmdpi.comresearchgate.net
In Vitro Biochemical Assays
Biochemical assays are essential for evaluating the biological activity and metabolic fate of this compound. These assays provide quantitative data on its interaction with key proteins in the vitamin D endocrine system.
Reconstituted Human CYP24A1 Systems for Metabolic Studies
The cytochrome P450 enzyme CYP24A1 is the primary catalyst for the degradation of vitamin D metabolites. wikipedia.orgnih.gov To study the metabolic stability of this compound, researchers utilize reconstituted human CYP24A1 systems. nih.govmdpi.com These in vitro systems allow for the direct assessment of the compound's susceptibility to hydroxylation by CYP24A1. researchgate.net
Studies have shown that this compound exhibits significantly higher resistance to metabolism by human CYP24A1 compared to its non-fluorinated counterpart, 25-hydroxyvitamin D3. nih.govmdpi.comnih.gov This increased metabolic stability is a direct consequence of the fluorine substitution at the C23 position, which is a primary site for CYP24A1-mediated hydroxylation. nih.govmdpi.comresearchgate.net
| Compound | Relative Resistance to CYP24A1 Metabolism (compared to 25(OH)D₃) |
| 23,23-Difluoro-25-hydroxyvitamin D₃ | Approximately 8 times higher |
| 25-hydroxyvitamin D₃ | 1 (baseline) |
| Data sourced from preliminary biological evaluations. nih.govmdpi.comnih.gov |
Receptor Binding Assays (e.g., Radioligand Competition Assays)
The biological effects of vitamin D compounds are mediated through their binding to the vitamin D receptor (VDR). youtube.com Radioligand competition assays are commonly used to determine the binding affinity of analogs like this compound to the VDR. nih.govnih.gov In these assays, the test compound competes with a radiolabeled form of the natural hormone, 1α,25-dihydroxyvitamin D3, for binding to the receptor.
Research indicates that the introduction of fluorine atoms at the C23 position markedly impairs the binding affinity of this compound to the human VDR (hVDR). nih.govmdpi.com It has been reported to have a significantly lower binding affinity compared to 25-hydroxyvitamin D3. nih.govmdpi.comnih.gov
| Compound | Relative hVDR Binding Affinity (compared to 25(OH)D₃) |
| 23,23-Difluoro-25-hydroxyvitamin D₃ | Approximately 12 times lower |
| 25-hydroxyvitamin D₃ | 1 (baseline) |
| Data from competitive binding assays. nih.govmdpi.com |
Cell-Based Assays for Biological Activity Evaluation
Cell-based assays are fundamental in determining the functional potency of vitamin D compounds. These in vitro systems provide controlled environments to measure specific biological responses following treatment with an analog.
A primary method for assessing the biological activity of vitamin D analogs is through cell differentiation assays, frequently utilizing the human promyelocytic leukemia cell line, HL-60. These cells can be induced to differentiate into more mature cells, such as monocytes, a process that can be initiated by active vitamin D compounds. nih.gov The potency of an analog is determined by its ability to trigger this differentiation cascade.
The standard procedure involves culturing HL-60 cells and exposing them to various concentrations of the vitamin D analog being tested. The degree of differentiation is then quantified using several endpoints:
Nitroblue Tetrazolium (NBT) Reduction: This functional assay measures the production of superoxide, a hallmark of mature phagocytic cells. Differentiated cells reduce the yellow NBT dye into a dark blue formazan (B1609692) precipitate, and the percentage of these NBT-positive cells is counted. nih.govresearchgate.net
Morphological Changes: Cells are visually inspected under a microscope after staining (e.g., May-Grünwald-Giemsa) to identify changes characteristic of monocytic differentiation. researchgate.net
Surface Marker Expression: The expression of specific cell surface antigens, such as CD14 for monocytes, is measured using techniques like flow cytometry. researchgate.net An increase in CD14-positive cells indicates a shift toward the monocytic lineage. researchgate.net
Research on other fluorinated vitamin D analogs has demonstrated that their differentiation-inducing activity in HL-60 cells can be modulated by the presence of vitamin D-binding proteins in the culture serum, highlighting a key methodological consideration. nih.gov
The biological actions of vitamin D compounds are mediated by the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Reporter gene assays are a precise tool to quantify how effectively an analog like this compound binds to and activates the VDR.
In these assays, host cells are genetically engineered to contain a "reporter gene" (e.g., luciferase or beta-galactosidase) under the control of a promoter containing one or more vitamin D response elements (VDREs). When a vitamin D analog is introduced, it binds to the VDR, which then binds to the VDREs and initiates the transcription of the reporter gene. The resulting enzyme activity is easily measured and is directly proportional to the VDR transactivation potency of the analog.
Preliminary biological evaluations using this type of assay have revealed specific characteristics of this compound. nih.gov Research indicates that the fluorine atoms at the C23 position significantly reduce the compound's binding affinity for the human VDR. nih.gov In one study, this compound exhibited approximately 12 times lower binding affinity for the VDR compared to its non-fluorinated parent compound, 25-hydroxyvitamin D3. nih.gov This is in contrast to other analogs, such as 24,24-difluoro-25-hydroxyvitamin D3, which showed a higher binding affinity than the parent compound. nih.gov
Table 1: Relative Human Vitamin D Receptor (hVDR) Binding Affinity
| Compound | Relative Binding Affinity (Compared to 25(OH)D₃) | Source |
|---|---|---|
| 25-hydroxyvitamin D₃ | 100% | nih.gov |
| 23,23-Difluoro-25-hydroxyvitamin D₃ | ~8.3% (12 times lower) | nih.gov |
Chromatographic Techniques for Metabolite Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for studying the metabolism of vitamin D analogs. It is used to separate, identify, and quantify the parent compound and its various metabolites from biological matrices like plasma or from in vitro metabolism experiments. imrpress.comresearchgate.net The primary metabolic pathway for the deactivation of 25-hydroxyvitamin D3 involves hydroxylation by the enzyme CYP24A1. nih.gov A key goal in designing fluorinated analogs is often to block this metabolic pathway and increase the compound's biological half-life. nih.gov
A typical HPLC method for analyzing vitamin D compounds involves:
Sample Preparation: Extraction of the analytes from the biological matrix using an organic solvent like acetonitrile. imrpress.com
Chromatographic Separation: The extract is injected into the HPLC system, where it passes through a column, commonly a reverse-phase C18 column. nih.gov A mobile phase, often a mixture of solvents like methanol (B129727) and water, is used to elute the compounds from the column at different rates based on their chemical properties. researchgate.net
Detection: A UV detector set to a wavelength of approximately 265 nm is typically used to detect the vitamin D compounds as they exit the column. researchgate.netnih.gov
Quantification: The concentration of each compound is determined by comparing the peak area on the chromatogram to that of known standards. imrpress.com
Studies utilizing such methods have shown that this compound is significantly more resistant to metabolism by CYP24A1 than its non-fluorinated counterpart. nih.gov This increased metabolic stability is a direct result of the fluorine atoms at the C23 position, which block the site of enzymatic hydroxylation.
Table 2: Metabolic Resistance to Human CYP24A1
| Compound | Relative Resistance to Metabolism (Compared to 25(OH)D₃) | Source |
|---|---|---|
| 25-hydroxyvitamin D₃ | 1x | nih.gov |
| 23,23-Difluoro-25-hydroxyvitamin D₃ | ~8x | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 23,23-Difluoro-25-hydroxyvitamin D₃ | 23,23-F₂-25(OH)D₃ |
| 25-hydroxyvitamin D₃ | 25(OH)D₃ |
| 1α,25-dihydroxyvitamin D₃ | 1α,25(OH)₂D₃ |
| 24,24-Difluoro-25-hydroxyvitamin D₃ | - |
| 23,23-Difluoro-1α,25-dihydroxyvitamin D₃ | 23,23-F₂-1α,25(OH)₂D₃ |
| Falecalcitriol | - |
| Vitamin D₂ | D₂ |
| 25-hydroxyvitamin D₂ | 25(OH)D₂ |
Future Research Directions and Translational Perspectives
Elucidation of Detailed Molecular Mechanisms of Action for Fluorinated Analogues
The introduction of fluorine atoms into the vitamin D molecule significantly alters its biological activity and metabolic stability. nih.govnih.gov A primary focus of future research is to unravel the precise molecular mechanisms underlying these changes. While it is known that fluorination of the side chain at positions like C23 can block the deactivating hydroxylation by the enzyme CYP24A1, leading to a longer biological half-life, the complete picture is more complex. nih.govmdpi.comnih.govnih.govresearchgate.net
For instance, 23,23-Difluoro-25-hydroxyvitamin D3 demonstrates increased resistance to metabolism by CYP24A1. mdpi.comnih.govnih.govresearchgate.net However, this modification also leads to a surprising decrease in biological activity. Studies have shown that this compound is 5 to 10 times less potent than its non-fluorinated counterpart, 25-hydroxyvitamin D3, in stimulating intestinal calcium transport and bone calcium mobilization. nih.gov Furthermore, its 1α-hydroxylated form, 23,23-difluoro-1α,25-dihydroxyvitamin D3, exhibits a sevenfold lower binding affinity for the chick intestinal vitamin D receptor (VDR) compared to 1,25-dihydroxyvitamin D3. nih.gov This suppressive effect of C23 difluorination on receptor binding and biological function is not yet fully understood. nih.gov
Future investigations should employ a combination of structural biology, molecular modeling, and cell-based assays to dissect these interactions. Key research questions include how the electronegativity and size of the fluorine atoms at the C23 position influence the conformation of the side chain and its fit within the VDR ligand-binding pocket. Additionally, research into how these modifications affect the interaction of the VDR with coactivator proteins is crucial, as some fluorinated analogues have been shown to enhance the stabilization of helix 12 of the VDR, a critical step in transcriptional activation. ugent.becsic.es
| Compound | Effect on CYP24A1 Metabolism | VDR Binding Affinity | Biological Activity (Calcium Homeostasis) |
| This compound | Higher resistance compared to 25(OH)D3 mdpi.comnih.govnih.gov | ~12 times lower than 25(OH)D3 mdpi.comnih.gov | 5-10 times less active than 25(OH)D3 nih.gov |
| 23,23-Difluoro-1α,25-dihydroxyvitamin D3 | Not specified | 7 times lower than 1α,25(OH)2D3 mdpi.comnih.gov | Reduced activity implied by lower VDR binding nih.gov |
| 25-hydroxyvitamin D3 (1) | Substrate for CYP24A1 mdpi.comnih.gov | Reference compound mdpi.comnih.gov | Reference compound nih.gov |
| 1α,25-dihydroxyvitamin D3 | Substrate for CYP24A1 | Reference compound mdpi.comnih.gov | High activity |
Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
A major goal in the field of vitamin D research is the development of next-generation analogues with a clear separation of therapeutic effects, such as anti-proliferative and pro-differentiating actions, from the calcemic side effects that often limit their clinical use. acs.orgnih.gov The synthesis of fluorinated analogues is a key strategy in this endeavor. By strategically placing fluorine atoms, chemists can modulate the metabolic fate and receptor interaction of the vitamin D molecule. nih.govresearchgate.net
The convergent synthesis approach, which involves coupling a modified A-ring with a CD-ring fragment carrying an altered side-chain, has proven to be a powerful method for creating novel analogues. mdpi.comnih.govnih.govresearchgate.netnih.gov This strategy was successfully used to produce this compound, employing key intermediates like the Inhoffen-Lythgoe diol and fluorinating agents such as DAST (N,N-diethylaminosulfur trifluoride). mdpi.comnih.govnih.govresearchgate.net
Future design strategies will likely focus on creating "double-point modified" analogues, where alterations are made to both the A-ring and the side chain. nih.gov For example, combining the metabolic resistance conferred by side-chain fluorination with A-ring modifications at the C-2 position, which has been shown to enhance potency, could lead to highly active and selective compounds. acs.orgnih.govnih.gov The ultimate aim is to fine-tune the pharmacological profile to create analogues tailored for specific therapeutic applications, such as cancer, psoriasis, or autoimmune disorders, with minimal impact on calcium metabolism. acs.orgnih.govnih.gov
Exploration of Specific Preclinical Applications and Research Tool Development
While this compound itself exhibits reduced biological activity, its study and the development of related fluorinated analogues have significant implications for preclinical research. nih.gov The enhanced metabolic stability of these compounds makes them attractive candidates for therapeutic applications where a prolonged duration of action is desirable. nih.govmdpi.com Preclinical studies will continue to explore the potential of various fluorinated analogues in models of hyperproliferative and autoimmune diseases. acs.orgnih.govnih.gov
Beyond their therapeutic potential, fluorinated vitamin D derivatives serve as invaluable research tools. The presence of the 19F nucleus allows for high-resolution nuclear magnetic resonance (NMR) spectroscopy studies. nih.govresearchgate.netnih.gov By observing the 19F-NMR signals of a fluorinated analogue when it is free in solution versus when it is bound to the VDR, researchers can gain unprecedented insights into the conformational changes that the vitamin D molecule undergoes upon receptor binding. nih.govresearchgate.netnih.gov This information is critical for understanding the structure-activity relationships of vitamin D ligands and for the rational design of new, more potent, and selective analogues. For example, such studies have been used to probe the conformation of the A-ring within the VDR ligand-binding pocket. nih.gov
Contribution to Understanding the Vitamin D Receptor Ligand Binding Domain Flexibility
The ligand-binding domain (LBD) of the VDR is not a rigid structure but rather a flexible entity that can adapt to accommodate a wide variety of ligands. acs.orgnih.gov The study of how structurally diverse analogues, including fluorinated compounds, interact with the LBD provides crucial information about its plasticity.
The synthesis and biological evaluation of compounds like this compound contribute to this understanding. The observation that difluorination at C23 markedly impairs binding affinity suggests that the region of the LBD that accommodates this part of the side chain has specific steric and electronic requirements. mdpi.comnih.gov
Furthermore, advanced techniques such as 19F-NMR spectroscopy and X-ray crystallography of VDR-ligand complexes are powerful tools for mapping these interactions at an atomic level. csic.esnih.govresearchgate.netnih.gov For instance, studies with other fluorinated analogues have revealed that fluorine atoms can form direct contacts with specific amino acid residues in the LBD, such as those in helix 12, thereby stabilizing the active conformation of the receptor. csic.es Molecular dynamics simulations also contribute by modeling the binding modes of different ligands and revealing subtle differences in how they are accommodated within the LBD. nih.gov Collectively, these approaches, fueled by the continuous development of novel analogues, are progressively building a more dynamic and detailed picture of the VDR's remarkable ability to bind a diverse array of ligands.
Q & A
Q. What methodological approaches are recommended for quantifying 23,23-Difluoro-25-hydroxyvitamin D3 in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents like DMEQ-TAD is the gold standard for simultaneous quantification of vitamin D metabolites, including fluorinated analogs. This method enhances sensitivity and specificity, particularly for low-abundance metabolites like this compound . Fluorometric assays using selective antibodies or isotope dilution techniques are also viable but may lack resolution in complex matrices .
Q. How does the fluorination at the C23 position influence the metabolic stability of 25-hydroxyvitamin D3?
Fluorination at C23 significantly reduces susceptibility to CYP24A1-mediated catabolism. In vitro studies show that this compound exhibits ~8-fold higher resistance to CYP24A1 degradation compared to non-fluorinated 25(OH)D3, likely due to steric hindrance impeding enzyme-substrate interactions . This property makes it a valuable tool for studying vitamin D metabolism in prolonged experimental settings.
Q. What are the key considerations for designing assays to differentiate fluorinated vitamin D analogs from endogenous metabolites?
Assays must account for structural similarities between fluorinated analogs and natural metabolites. Isotope-labeled internal standards (e.g., deuterated 25-hydroxyvitamin D3) and high-resolution mass spectrometry are critical for distinguishing fluorinated compounds. Cross-reactivity testing with antibodies or receptors (e.g., VDR) is essential to validate specificity .
Advanced Research Questions
Q. What synthetic strategies enable the introduction of difluoro groups at the C23 position of vitamin D3 analogs?
The synthesis of this compound involves α-ketoester intermediates treated with N,N-diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms. Starting from Inhoffen-Lythgoe diol, stereoselective fluorination is achieved via nucleophilic substitution, followed by hydroxylation at C25 using regioselective catalysts .
Q. How does fluorination impact the vitamin D receptor (VDR) binding affinity of this compound compared to its non-fluorinated counterpart?
Fluorination reduces VDR binding affinity by ~12-fold compared to 25(OH)D3, likely due to altered hydrogen-bonding networks and conformational changes in the ligand-binding domain. However, this lower affinity may still permit partial agonism or antagonism, necessitating functional assays (e.g., transcriptional activation in VDR reporter cell lines) to assess biological activity .
Q. What experimental models are optimal for studying the pharmacokinetics of fluorinated vitamin D analogs?
In vitro models (e.g., human hepatocytes or CYP24A1-expressed microsomes) are ideal for assessing metabolic stability. For in vivo studies, rodent models with vitamin D-deficient diets or CYP24A1 knockout strains can isolate fluorinated analog effects from endogenous vitamin D activity. Dose-response studies should include measurements of both parent compound and downstream metabolites (e.g., 24-hydroxylated derivatives) .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in reported bioactivities of fluorinated vitamin D analogs across studies?
Variations in bioactivity may arise from differences in assay conditions (e.g., cell type, incubation time) or metabolite cross-reactivity. Standardizing reference materials (e.g., certified this compound) and harmonizing LC-MS/MS protocols can improve reproducibility. Meta-analyses should prioritize studies using validated methods and original data .
Q. Why do fluorinated analogs like 24,24-difluoro-1,25(OH)2D3 exhibit higher potency than non-fluorinated forms in some systems?
Fluorine's electronegativity and small atomic radius enhance metabolic stability and receptor interactions in specific contexts. For example, 24,24-difluoro-1,25(OH)2D3 shows 5–10-fold higher potency in calcium transport assays due to prolonged half-life and resistance to side-chain oxidation .
Methodological Challenges
Q. What are the limitations of fluorometric assays for detecting fluorinated vitamin D metabolites?
Fluorometric assays may lack specificity in distinguishing fluorinated analogs from endogenous metabolites, particularly in samples with high background vitamin D levels. Cross-validation with LC-MS/MS is recommended, especially when studying analogs with subtle structural modifications .
Q. How can researchers address the low circulating concentrations of 1,25-dihydroxyvitamin D metabolites in mechanistic studies?
Enrichment techniques (e.g., immunoaffinity purification) combined with ultra-sensitive LC-MS/MS platforms are necessary for detecting metabolites like 23,23-Difluoro-1,25(OH)2D3. Isotope dilution using deuterated or 13C-labeled standards improves quantification accuracy in low-abundance scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
